molecular formula C9H7N3O4 B2770014 N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide CAS No. 400079-08-5

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2770014
CAS No.: 400079-08-5
M. Wt: 221.172
InChI Key: RLCVICWUJNELHY-UHFFFAOYSA-N
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Description

N-Methyl-6-nitro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted with a nitro group at position 6 and a methyl-substituted carboxamide at position 3. The benzoxazole scaffold is known for its stability and versatility in medicinal and materials chemistry, with substituents like nitro and carboxamide enhancing electronic properties and bioactivity.

Properties

IUPAC Name

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-10-9(13)8-6-3-2-5(12(14)15)4-7(6)16-11-8/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCVICWUJNELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by nitration and subsequent methylation. The reaction conditions often include the use of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is usually carried out in the presence of solvents like ethanol and under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Benzoxazole derivatives, including N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide, have shown promising anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For example, studies have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action typically involves the disruption of cellular processes critical for cancer cell survival.

Case Study: Cytotoxicity Evaluation
In a study involving multiple benzoxazole derivatives, several compounds exhibited moderate to significant cytotoxic effects against tested cancer lines. The compounds BNZ-2, BNZ-4, and BNZ-10 were highlighted for their effectiveness in inhibiting cancer cell proliferation . This suggests that this compound may also possess similar properties warranting further investigation.

Antimicrobial Properties

Benzoxazole derivatives are recognized for their antimicrobial activity. The N-methyl variant has been explored for its potential against various pathogens. Research has shown that specific modifications to the benzoxazole structure can enhance antibacterial and antifungal activities .

Case Study: Antimicrobial Testing
In a comparative study of synthetic benzoxazoles, this compound was tested against strains of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Photochemical Applications

The unique structural characteristics of this compound make it suitable for photochemical applications. Its ability to absorb UV light and undergo photochemical reactions positions it as a candidate for use in organic electronics and photonic devices.

Case Study: Organic Electronics
Research into organic electronic materials has identified benzoxazole derivatives as effective components due to their favorable electronic properties. For instance, studies demonstrate that incorporating benzoxazoles into polymer matrices can enhance charge transport properties . This application is critical for developing more efficient organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways involving the modification of existing benzoxazole frameworks. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

Table 1: Synthetic Methods for Benzoxazole Derivatives

MethodologyYield (%)Conditions
Magnetic solid acid nanocatalyst79–89Reflux in water
Grindstone methodHighSolvent-free conditions
Standard reactions with isocyanatesVariedAmbient conditions

Mechanism of Action

The mechanism of action of N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS 5453-86-1): Replaces the carboxamide with an ester group, altering electronic properties and reactivity (e.g., ester hydrolysis susceptibility) .

Physicochemical Properties

Property N-Methyl-6-nitro-1,2-benzoxazole-3-carboxamide N,N-Dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Molecular Formula C₉H₇N₃O₄ C₁₀H₉N₃O₄ C₉H₆N₂O₅
Molecular Weight (g/mol) ~237.17 ~251.20 222.15
Functional Groups Nitro, N-methyl carboxamide Nitro, N,N-dimethyl carboxamide Nitro, methyl ester
Key IR Stretches (cm⁻¹) ~1680 (C=O amide), ~1520 (NO₂) ~1660 (C=O amide), ~1520 (NO₂) ~1740 (C=O ester), ~1520 (NO₂)
Solubility Moderate in polar aprotic solvents Higher lipophilicity Low water solubility

Biological Activity

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide is a benzoxazole derivative that has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their heterocyclic structure, which contributes to their biological activity. The compound is characterized by the presence of a nitro group and a carboxamide moiety, which are crucial for its interaction with biological targets.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of the InhA enzyme, which is essential for the fatty acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the survival and pathogenicity of the bacterium, making it a potential candidate for anti-tuberculosis therapy.

Biochemical Pathways

The compound's activity is linked to its ability to interfere with specific biochemical pathways, particularly those involving lipid metabolism in pathogenic bacteria. Benzoxazole derivatives have been shown to exhibit antimicrobial properties by targeting these pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various bacterial strains. In vitro studies have shown that it exhibits selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. For instance, minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating varying degrees of antibacterial potency .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis32
Compound BStaphylococcus aureus16
Compound CEscherichia coli64

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported its effectiveness against colorectal cancer cells (HCT-116 and HT-29), breast cancer cells (MCF-7), and lung cancer cells (A549). The compound induces apoptosis in these cells through mechanisms that may involve the activation of caspases and the disruption of mitochondrial membrane potential .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HCT-11615
MCF-720
A54925

Case Studies

  • Antimicrobial Study : A study conducted on a series of benzoxazole derivatives, including this compound, revealed promising antibacterial activity against Bacillus subtilis with an MIC value of 32 µg/mL. The study highlighted the selective action against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Research : In a comparative study involving several benzoxazole derivatives, this compound was found to significantly reduce cell viability in colorectal cancer cell lines (IC50 = 15 µM). The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with benzoxazole ring formation, followed by nitration and carboxamide functionalization. Key steps include:
  • Nitration : Controlled addition of nitric acid/sulfuric acid at 0–5°C to avoid over-nitration .
  • Methylation : Use of methyl iodide or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Critical Parameters : Temperature control during nitration prevents decomposition; solvent polarity affects crystallization efficiency.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, methyl at N-position) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>95% for biological assays) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Use kinase/receptor panels (e.g., Eurofins CEREP) to identify target affinity.
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
  • Controls : Include structurally analogous compounds (e.g., urea-linked derivatives) to assess specificity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL for small-molecule refinement; anisotropic displacement parameters for nitro and methyl groups .
  • Validation : ORTEP-3 for visualizing thermal ellipsoids and assessing bond-length/bond-angle deviations .
    Example : A 2028 study resolved rotational disorder in the benzoxazole ring using twin refinement in SHELXL .

Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor .
  • Structural Analog Comparison : Test derivatives (e.g., N-ethyl or nitro-to-cyano substitutions) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

  • Methodological Answer :
  • Computational Modeling : Docking (AutoDock Vina) to predict interactions with NMDA or GABA receptors .
  • Pharmacophore Modification : Introduce substituents at C4/C7 to enhance blood-brain barrier penetration (e.g., halogenation) .
  • In vivo Validation : Zebrafish models for neuroactivity and toxicity profiling .

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